molecular formula C18H28N2O3 B7915696 [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7915696
M. Wt: 320.4 g/mol
InChI Key: DCSYEJGGQQJNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester: is an organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyethyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps. One common method includes the reaction of piperidine with isopropyl chloroformate to form the isopropyl carbamate intermediate. This intermediate is then reacted with benzyl alcohol in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require temperature control to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptor sites, modulating biological pathways. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester: can be compared with other carbamate compounds such as:

  • [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
  • [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester
  • [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-propyl-carbamic acid benzyl ester

These compounds share similar structural features but differ in the alkyl group attached to the carbamate moiety. The unique combination of the isopropyl group and benzyl ester in This compound may confer distinct physicochemical properties and biological activities .

Properties

IUPAC Name

benzyl N-[1-(2-hydroxyethyl)piperidin-4-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)20(17-8-10-19(11-9-17)12-13-21)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17,21H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSYEJGGQQJNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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